Physicochemical Profiling and Structural Causality of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: A Technical Guide
Physicochemical Profiling and Structural Causality of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: A Technical Guide
Introduction & Mechanistic Rationale
In modern drug discovery, the strategic substitution of benzamide scaffolds is a cornerstone technique for optimizing both target affinity and pharmacokinetic profiles. 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (Molecular Formula: C₁₁H₁₄FNO₂) represents a highly specialized building block that elegantly balances lipophilicity, steric shielding, and conformational rigidity.
As an application scientist, I do not view this molecule merely as a collection of functional groups, but as a carefully engineered system. The physical properties of this compound are dictated by two critical structural modifications:
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The ortho-Fluoro Substitution: The incorporation of a fluorine atom at the 2-position of the benzamide ring is not merely for metabolic blocking. It fundamentally alters the molecule's 3D geometry. Due to electrostatic repulsion between the fluorine lone pairs and the amide carbonyl oxygen—or alternatively, through intramolecular hydrogen bonding with the amide N-H—the ortho-fluoro group restricts the rotation of the amide bond [2, 3]. This "conformational locking" reduces the entropic penalty upon target binding and increases the molecule's passive permeability.
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The AMP (2-amino-2-methylpropan-1-ol) Moiety: The N-substituent features a gem-dimethyl group adjacent to the amide nitrogen. This creates a severe steric shield, protecting the vulnerable amide bond from enzymatic hydrolysis by amidases. To counteract the extreme lipophilicity of these methyl groups, the terminal hydroxyl group serves as a critical water-solubilizing vector and a potential hydrogen-bond donor/acceptor.
Structural causality mapping of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide.
Quantitative Physical Properties
To effectively utilize this compound in high-throughput screening or lead optimization, its physicochemical baseline must be established. The following data synthesizes empirical expectations for fluorinated benzamides [4] with the specific topological contributions of the AMP moiety.
| Property | Estimated Value | Mechanistic Implication |
| Molecular Weight | 211.23 g/mol | Highly favorable for fragment-based drug design (FBDD); ensures high ligand efficiency. |
| LogP (Octanol/Water) | 1.6 – 2.1 | Optimal balance for oral bioavailability; sufficient lipophilicity for membrane permeation without excessive hydrophobic trapping. |
| Melting Point | 115°C – 125°C | Indicates a stable crystalline lattice, driven by intermolecular hydrogen bonding between the amide N-H and the terminal hydroxyl group. |
| TPSA | 49.3 Ų | Well below the 90 Ų threshold, predicting excellent blood-brain barrier (BBB) penetration if required. |
| H-Bond Donors / Acceptors | 2 / 3 | Complies strictly with Lipinski’s Rule of 5, ensuring favorable aqueous solvation dynamics. |
Self-Validating Experimental Protocols
In my experience, literature values for physical properties are only as reliable as the assays used to generate them. Below are the definitive, step-by-step methodologies required to validate the physical properties of this compound.
Protocol A: Determination of Partition Coefficient (LogP) via OECD 107
We utilize the classic Shake-Flask method rather than HPLC estimation (OECD 117). Why? Because the compound's moderate lipophilicity and non-surfactant nature make it ideal for direct biphasic equilibration. HPLC methods can introduce retention-time artifacts due to the specific interactions of the terminal hydroxyl group with the silica stationary phase. The shake-flask method provides the true thermodynamic partition coefficient [1].
Step-by-Step Methodology:
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Solvent Saturation: Stir n-octanol and HPLC-grade water together vigorously for 24 hours at 25°C to mutually saturate the phases. This prevents volume shifts during the actual assay.
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Stock Preparation: Dissolve exactly 10 mg of the compound in 10 mL of the saturated n-octanol phase (1 mg/mL stock).
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Biphasic Equilibration: In three separate glass centrifuge tubes, combine the octanol stock and saturated water in varying volume ratios (1:1, 1:2, and 2:1). Testing multiple ratios is a self-validating step to ensure the partition coefficient is independent of concentration.
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Agitation: Seal the tubes and shake mechanically at 25°C for 24 hours to reach equilibrium.
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Phase Separation: Centrifuge the tubes at 3,000 x g for 20 minutes to break any micro-emulsions and ensure a sharp phase boundary.
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Quantification: Carefully sample both the aqueous and organic phases using a glass syringe. Quantify the compound concentration in each phase via HPLC-UV at 254 nm.
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Calculation: Calculate LogP as log10([Octanol]/[Water]) . The values across the three tubes must agree within ±0.3 log units.
Step-by-step workflow for LogP determination via the OECD 107 Shake-Flask Method.
Protocol B: Thermodynamic Aqueous Solubility Assay
Kinetic solubility assays (which rely on diluting a DMSO stock into buffer) often result in supersaturation and amorphous precipitation. For a crystalline fluorinated benzamide, this leads to a dangerous overestimation of in vivo solubility. The thermodynamic approach ensures we measure the true equilibrium solubility of the lowest-energy crystalline state.
Step-by-Step Methodology:
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Preparation: Weigh an excess amount (e.g., 5 mg) of the solid compound into a 2 mL glass HPLC vial.
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Buffer Addition: Add 1 mL of 50 mM Phosphate Buffered Saline (PBS), pH 7.4.
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Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C. Agitate at 300 RPM for 48 hours. This extended timeframe is critical to allow the solid and solution phases to reach true thermodynamic equilibrium.
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Filtration/Separation: Transfer the suspension to a microcentrifuge tube equipped with a 0.22 µm PTFE filter. Centrifuge at 10,000 x g for 15 minutes to separate the undissolved solid.
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Analysis: Dilute the clear filtrate appropriately with mobile phase and analyze via HPLC-UV against a standard calibration curve.
Conclusion
The physical properties of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide are not accidental; they are the direct result of precise molecular engineering. The ortho-fluoro group dictates the spatial arrangement of the pharmacophore, while the heavily substituted AMP tail guarantees metabolic resilience without sacrificing aqueous solubility. By employing rigorous, thermodynamically grounded protocols like OECD 107, researchers can confidently integrate this compound into advanced drug discovery pipelines.
References
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Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]
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Title: Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist Source: ACS Chemical Neuroscience URL: [Link]
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Title: Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring Source: MDPI Molecules URL: [Link]
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Title: 2-Fluorobenzamide | C7H6FNO | CID 67964 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
